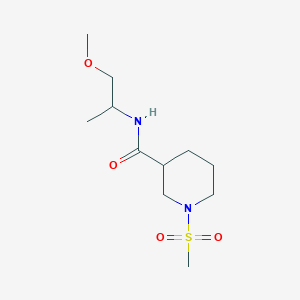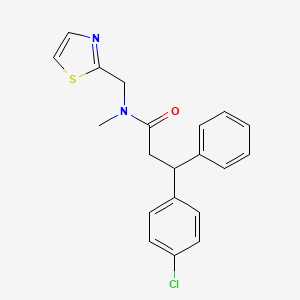![molecular formula C20H22N2O4S B6135543 2-methyl-1-[3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B6135543.png)
2-methyl-1-[3-(4-morpholinylsulfonyl)benzoyl]indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-[3-(4-morpholinylsulfonyl)benzoyl]indoline, commonly known as MSBI, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This molecule has been found to possess a unique set of properties that make it a promising candidate for use in research involving biochemical and physiological processes.
作用机制
The mechanism of action of MSBI is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. MSBI has been shown to inhibit the activity of various kinases such as Akt and ERK, which are involved in cell survival and proliferation. MSBI has also been found to modulate the activity of various neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
MSBI has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that MSBI inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that MSBI enhances cognitive function and memory by modulating various neurotransmitters. MSBI has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of MSBI is its unique set of properties that make it a promising candidate for use in various scientific fields. MSBI has been found to possess potent anticancer and neuroprotective properties, which may have potential applications in the development of new drugs. However, one of the limitations of MSBI is its low solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research involving MSBI. One of the areas of research involves the development of new drugs based on the structure of MSBI. Another area of research involves the investigation of the mechanism of action of MSBI and its effects on various signaling pathways and enzymes. Additionally, there is a need for further research on the potential applications of MSBI in the treatment of various diseases such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, MSBI is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. The synthesis of MSBI involves a series of chemical reactions that result in the formation of the final product. MSBI has been found to possess a unique set of properties that make it a promising candidate for use in research involving biochemical and physiological processes. Further research is needed to fully understand the mechanism of action of MSBI and its potential applications in the development of new drugs.
合成方法
The synthesis of MSBI involves a series of chemical reactions that result in the formation of the final product. One of the most commonly used methods for synthesizing MSBI involves the reaction of 2-methylindoline with 3-(4-morpholinylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of MSBI as a white solid that can be purified using various methods such as recrystallization or column chromatography.
科学研究应用
MSBI has been extensively studied for its potential applications in various scientific fields such as cancer research, neuroscience, and drug discovery. In cancer research, MSBI has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, MSBI has been shown to enhance cognitive function and memory by modulating various neurotransmitters. In drug discovery, MSBI has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
属性
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-15-13-16-5-2-3-8-19(16)22(15)20(23)17-6-4-7-18(14-17)27(24,25)21-9-11-26-12-10-21/h2-8,14-15H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAGYEFSFYSBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-2,3-dihydro-1H-indol-1-yl)[3-(morpholin-4-ylsulfonyl)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-oxo-3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B6135462.png)
![4-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile](/img/structure/B6135465.png)
![N,N-diallyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6135483.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxybenzyl)-2-furamide](/img/structure/B6135492.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6135494.png)
![5-bromo-N-[(2-methylquinolin-4-yl)methyl]-2-furamide](/img/structure/B6135507.png)
![1-(1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-methyl-1-propanol](/img/structure/B6135510.png)

![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6135522.png)
![N-{2-[(2-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6135532.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B6135550.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6135562.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B6135565.png)